2-hydroxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)quinoline-4-carboxamide
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Overview
Description
2-hydroxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)quinoline-4-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a quinoline core, a tetrahydroquinazoline moiety, and a piperidine ring, making it a multifaceted molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)quinoline-4-carboxamide typically involves multiple steps, starting with the construction of the quinoline core. This can be achieved through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can help optimize the production process, reducing the risk of human error and increasing efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The quinoline core can be oxidized to form quinone derivatives.
Reduction: : The tetrahydroquinazoline moiety can be reduced to form dihydroquinazoline derivatives.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used, with reaction conditions typically involving polar aprotic solvents.
Major Products Formed
Oxidation: : Quinone derivatives
Reduction: : Dihydroquinazoline derivatives
Substitution: : Amine or alcohol derivatives
Scientific Research Applications
This compound has shown promise in various scientific research applications, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential as a bioactive compound in drug discovery.
Medicine: : Studied for its therapeutic properties, particularly in the treatment of bacterial infections and inflammation.
Industry: : Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-hydroxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)quinoline-4-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
This compound is unique due to its specific structural features and potential applications. Similar compounds include:
2-hydroxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide: : A related compound with potential therapeutic applications.
1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide: : Another derivative with similar chemical properties.
Properties
IUPAC Name |
2-oxo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-quinoline-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c29-21-13-18(16-5-1-4-8-20(16)27-21)23(30)26-15-9-11-28(12-10-15)22-17-6-2-3-7-19(17)24-14-25-22/h1,4-5,8,13-15H,2-3,6-7,9-12H2,(H,26,30)(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZYQLNKCXJTQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC(=O)NC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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